3-Isobutyrylaminobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .Molecular Structure Analysis

This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Characterization

3-Isobutyrylaminobenzamide is not directly discussed in the literature; however, related compounds and their synthesis and characterization are explored. One study details the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a compound related to phenmetrazine analogs used in research for treatment options in obesity and drug dependence (McLaughlin et al., 2017).

Inhibitory Effects in Biochemical Processes

Benzamides like 3-aminobenzamide, which are structurally related to this compound, have been studied for their inhibitory effects on specific biochemical processes. They have been found to inhibit the synthesis of poly(adenosine diphosphate-ribose), affecting cell viability, glucose metabolism, and DNA synthesis (Milam & Cleaver, 1984). This highlights the potential applications of similar compounds in biochemical and pharmacological research.

Biopolymer Synthesis

Benzamides substituted in the 3-position, similar to this compound, have been identified as inhibitors of poly(ADP-ribose) synthetase, making them significant in the study of biopolymer synthesis and its regulatory roles in biological systems (Purnell & Whish, 1980).

Enhancing Pharmaceutical Production

Isobutanol, closely related to the isobutyryl group in this compound, has been used to enhance the production of pharmaceutical compounds, such as the anti-tumor agent ansamitocin P-3. This suggests potential applications for derivatives like this compound in improving pharmaceutical fermentation processes (Lin et al., 2011).

Drug Development and Nanoparticle Research

Research in drug development and nanoparticle utilization has explored compounds like isobutyl cyanoacrylate for drug carrier applications. This research indicates the potential for derivatives such as this compound in similar applications (Ghanem et al., 1993).

Alternative Research Methodologies

Studies on alternative research methodologies, such as the 3Rs principle (Replacement, Reduction, Refinement) in animal models, can inform the use of compounds like this compound in more ethical and effective research practices (Graham & Prescott, 2015).

Mechanism of Action

Mode of Action

It is known that drugs interact with proteins by establishing noncovalent or covalent bonds . The different side chains of amino acids can participate in intermolecular interactions with a drug

Biochemical Pathways

It is known that alterations at the metabolome level reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype . Metabolites are the products and intermediate molecules of metabolic pathways and include small molecules such as lipids, sugars, nucleotides, and amino acids . Changes at this level can precede the onset of disease symptoms .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties . A drug’s affinity and activity are determined by its chemical structure

Result of Action

One study suggests that a low concentration of a similar compound, 3-aminobenzamide, stimulates angiogenesis by decreasing fibrinolytic activity, carried out by urokinase-type plasminogen activator (upa), and by enhancing matrix metalloprotease-2 (mmp-2) gelatinolytic activity, in fibroblast growth factor-2-stimulated endothelial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as diet, lifestyle, and exposure to certain substances can affect how a drug works in the body.

Safety and Hazards

Future Directions

properties

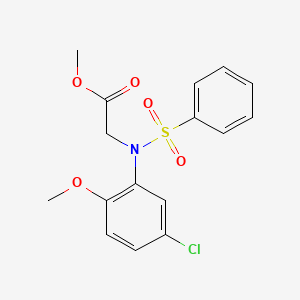

IUPAC Name |

3-(2-methylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-5-3-4-8(6-9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDJIHWSAYLUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474804.png)

![6-[5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2474805.png)

![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)

![2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2474810.png)

![N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2474815.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)